molecular formula C10H8N2O2 B2867482 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid CAS No. 887206-82-8

4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid

Cat. No.: B2867482
CAS No.: 887206-82-8
M. Wt: 188.186
InChI Key: WGDPWMLPQRTMBY-UHFFFAOYSA-N
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Description

4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2 It is characterized by the presence of both pyrrole and pyridine rings, which are fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid typically involves the reaction of pyridine derivatives with pyrrole. One common method includes the reaction of pyridine-2-carboxylic acid with pyrrole in the presence of a suitable catalyst under controlled temperature and pressure conditions . The reaction is usually carried out in an organic solvent such as ethanol or chloroform.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and precise control of reaction parameters are key aspects of industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxide derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine or pyrrole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups into the pyridine or pyrrole rings.

Scientific Research Applications

4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Pyrrol-1-yl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both pyrrole and pyridine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

4-pyrrol-1-ylpyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-7-8(3-4-11-9)12-5-1-2-6-12/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGDPWMLPQRTMBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887206-82-8
Record name 4-(1H-pyrrol-1-yl)pyridine-2-carboxylic acid
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